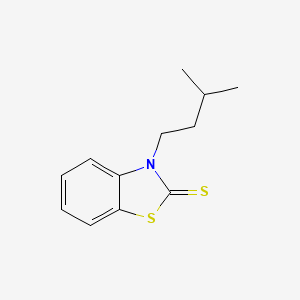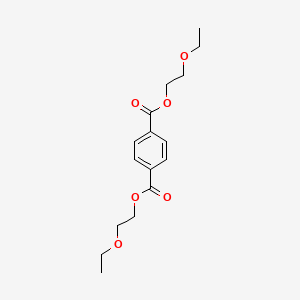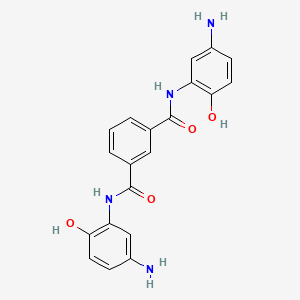
N~1~,N~3~-Bis(5-amino-2-hydroxyphenyl)benzene-1,3-dicarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~,N~3~-Bis(5-amino-2-hydroxyphenyl)benzene-1,3-dicarboxamide is a chemical compound with the molecular formula C20H18N4O4 and a molecular weight of 378.381 g/mol . This compound is known for its unique structure, which includes two amino and two hydroxy groups attached to a benzene ring, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~3~-Bis(5-amino-2-hydroxyphenyl)benzene-1,3-dicarboxamide typically involves the reaction of 5-amino-2-hydroxybenzoic acid with isophthaloyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is usually stirred at room temperature for several hours to ensure complete reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
N~1~,N~3~-Bis(5-amino-2-hydroxyphenyl)benzene-1,3-dicarboxamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The amino groups can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~) can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~) are commonly used.
Substitution: Electrophilic reagents such as bromine (Br~2~) or nitric acid (HNO~3~) can be used under controlled conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Applications De Recherche Scientifique
N~1~,N~3~-Bis(5-amino-2-hydroxyphenyl)benzene-1,3-dicarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N1,N~3~-Bis(5-amino-2-hydroxyphenyl)benzene-1,3-dicarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Amino-N,N’-bis(2,3-dihydroxypropyl)benzene-1,3-dicarboxamide: Similar structure but with different substituents on the aromatic ring.
2,2-Bis(3-amino-4-hydroxyphenyl)hexafluoropropane: Contains similar functional groups but with a different core structure.
Uniqueness
N~1~,N~3~-Bis(5-amino-2-hydroxyphenyl)benzene-1,3-dicarboxamide is unique due to its specific arrangement of amino and hydroxy groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Propriétés
Numéro CAS |
25596-69-4 |
|---|---|
Formule moléculaire |
C20H18N4O4 |
Poids moléculaire |
378.4 g/mol |
Nom IUPAC |
1-N,3-N-bis(5-amino-2-hydroxyphenyl)benzene-1,3-dicarboxamide |
InChI |
InChI=1S/C20H18N4O4/c21-13-4-6-17(25)15(9-13)23-19(27)11-2-1-3-12(8-11)20(28)24-16-10-14(22)5-7-18(16)26/h1-10,25-26H,21-22H2,(H,23,27)(H,24,28) |
Clé InChI |
FEXJXYLOJRNMID-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)C(=O)NC2=C(C=CC(=C2)N)O)C(=O)NC3=C(C=CC(=C3)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




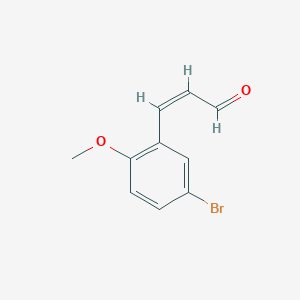
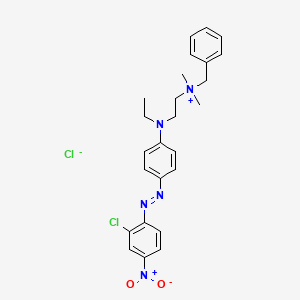


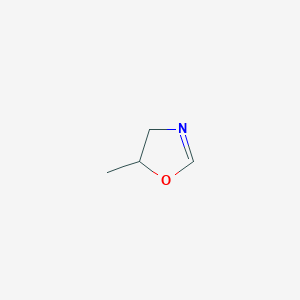
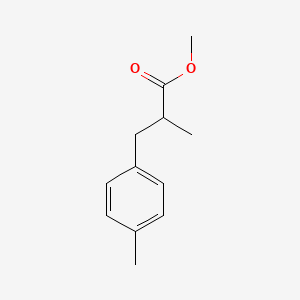
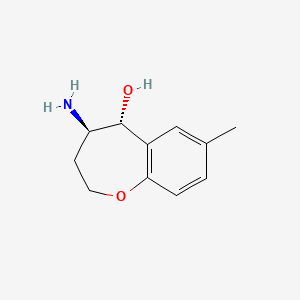
![Ethyl [(2-aminophenyl)carbamothioyl]carbamate](/img/structure/B14696360.png)
